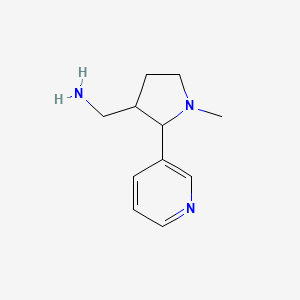
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine is a compound with the molecular formula C10H14N2 It is a derivative of pyrrolidine and pyridine, which are both nitrogen-containing heterocycles
準備方法
The synthesis of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine typically involves the following steps:
Synthetic Routes: The compound can be synthesized through the reaction of pyridine derivatives with pyrrolidine derivatives under specific conditions. For example, the reaction of 3-bromopyridine with 1-methylpyrrolidine in the presence of a base such as sodium hydride can yield the desired product.
Reaction Conditions: The reaction is usually carried out in an inert atmosphere, such as nitrogen or argon, to prevent oxidation. The temperature is maintained between 0°C and 50°C, and the reaction time can vary from a few hours to overnight, depending on the specific conditions.
Industrial Production Methods: Industrial production of this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of catalysts and optimized reaction conditions can enhance the efficiency of the process.
化学反応の分析
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as potassium permanganate or hydrogen peroxide. The major products of oxidation include pyridine N-oxide derivatives.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride, leading to the formation of reduced pyrrolidine derivatives.
Substitution: The compound can undergo nucleophilic substitution reactions, where the pyridine ring can be substituted with various nucleophiles such as halides, amines, or thiols.
Common Reagents and Conditions: Typical reagents include bases (e.g., sodium hydride), oxidizing agents (e.g., potassium permanganate), and reducing agents (e.g., lithium aluminum hydride). The reactions are often conducted in solvents like dichloromethane, ethanol, or acetonitrile.
科学的研究の応用
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.
Biology: The compound is studied for its potential effects on biological systems, including its interaction with enzymes and receptors.
Medicine: It has potential therapeutic applications, particularly in the treatment of neurological disorders and as an analgesic.
Industry: The compound is used in the development of agrochemicals and other industrial products due to its unique chemical properties.
作用機序
The mechanism of action of (1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine involves its interaction with specific molecular targets:
Molecular Targets: The compound can bind to nicotinic acetylcholine receptors, modulating their activity and leading to various physiological effects.
Pathways Involved: It influences neurotransmitter release and signal transduction pathways, which can affect cognitive functions and pain perception.
類似化合物との比較
(1-Methyl-2-(pyridin-3-yl)pyrrolidin-3-yl)methanamine can be compared with other similar compounds:
Nicotine: Both compounds share a pyridine ring and have similar biological activities, particularly in their interaction with nicotinic acetylcholine receptors.
Pyrrolidine Derivatives: Compounds like proline and pyrrolizidine alkaloids also contain the pyrrolidine ring but differ in their biological activities and applications.
Unique Features:
特性
IUPAC Name |
(1-methyl-2-pyridin-3-ylpyrrolidin-3-yl)methanamine |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H17N3/c1-14-6-4-9(7-12)11(14)10-3-2-5-13-8-10/h2-3,5,8-9,11H,4,6-7,12H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IUMCSWXAFXSTAI-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN1CCC(C1C2=CN=CC=C2)CN |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H17N3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
191.27 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。
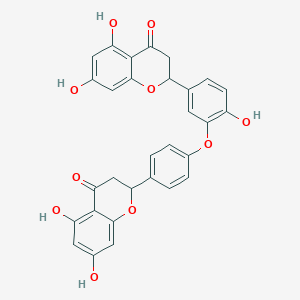
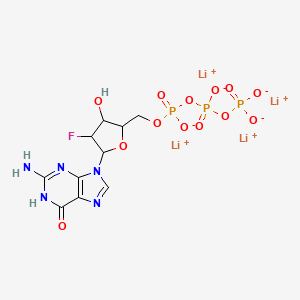
![(4,5-Diacetyloxy-1,2,5a,11a-tetrahydroxy-3a,6,6,9a-tetramethyl-11-oxo-1,2,3b,4,5,7,8,9,9b,10-decahydronaphtho[1,2-g][1]benzofuran-9-yl) acetate](/img/structure/B12323128.png)
![1-[1-(12,14-Dioxa-13-phosphapentacyclo[13.8.0.02,11.03,8.018,23]tricosa-1(15),2(11),3,5,7,9,16,18,20,22-decaen-13-yloxy)propan-2-yl]-3-phenylurea](/img/structure/B12323133.png)
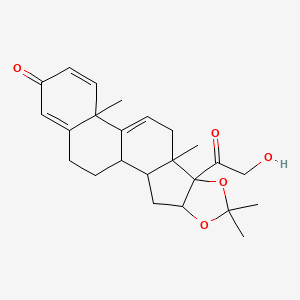


![3-(4,4,10,13,14-Pentamethyl-3-oxo-1,2,5,6,9,11,12,15,16,17-decahydrocyclopenta[a]phenanthren-17-yl)pyrrole-2,5-dione](/img/structure/B12323161.png)
![Methyl 8,19-dihydroxy-3,7,11,16,20,20-hexamethylpentacyclo[13.8.0.03,12.06,11.016,21]tricos-1(23)-ene-7-carboxylate](/img/structure/B12323168.png)
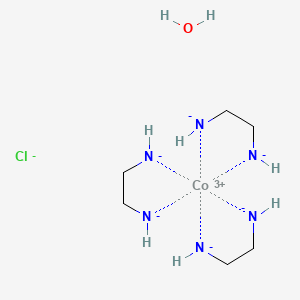
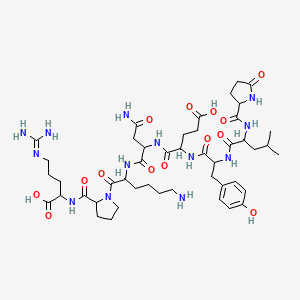

![4-amino-5-[[1-[[1-[[1-[[1-(carboxymethylamino)-3-(1H-indol-3-yl)-1-oxopropan-2-yl]amino]-5-(diaminomethylideneamino)-1-oxopentan-2-yl]amino]-1-oxo-3-phenylpropan-2-yl]amino]-3-(4H-imidazol-4-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid](/img/structure/B12323188.png)
![benzyl N-[5-(diaminomethylideneamino)-1-[[5-(diaminomethylideneamino)-1-(4-nitroanilino)-1-oxopentan-2-yl]amino]-1-oxopentan-2-yl]carbamate;dihydrochloride](/img/structure/B12323200.png)
